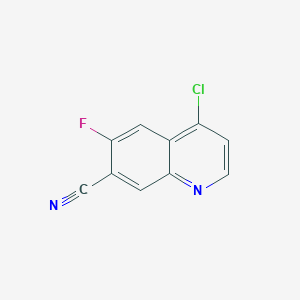
4-Chloro-6-fluoroquinoline-7-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-6-fluoroquinoline-7-carbonitrile is a chemical compound with the molecular formula C10H4ClFN2 and a molecular weight of 206.6 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research and development, particularly in the pharmaceutical industry for the synthesis of various drugs and as a reference standard .
Vorbereitungsmethoden
The synthesis of 4-Chloro-6-fluoroquinoline-7-carbonitrile involves several steps, typically starting with the cyclization of appropriate precursors. One common method involves the reaction of 4-chloroaniline with ethyl 2-cyano-3,3-difluoropropanoate under specific conditions to form the quinoline ring . The reaction conditions often include the use of catalysts and solvents such as acetic acid and ethanol. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity .
Analyse Chemischer Reaktionen
4-Chloro-6-fluoroquinoline-7-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
4-Chloro-6-fluoroquinoline-7-carbonitrile has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Chloro-6-fluoroquinoline-7-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . This inhibition can lead to various biological effects, including antimicrobial activity . The pathways involved often include disruption of DNA synthesis and repair mechanisms in microbial cells .
Vergleich Mit ähnlichen Verbindungen
4-Chloro-6-fluoroquinoline-7-carbonitrile can be compared with other similar compounds, such as:
4-Chloro-6-fluoroquinoline: Lacks the nitrile group, making it less reactive in certain chemical reactions.
4-Chloro-7-fluoroquinoline: Has a different fluorine position, which can affect its chemical properties and reactivity.
6-Chloro-8-fluoroquinoline: Another derivative with different substitution patterns, leading to variations in biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C10H4ClFN2 |
|---|---|
Molekulargewicht |
206.60 g/mol |
IUPAC-Name |
4-chloro-6-fluoroquinoline-7-carbonitrile |
InChI |
InChI=1S/C10H4ClFN2/c11-8-1-2-14-10-3-6(5-13)9(12)4-7(8)10/h1-4H |
InChI-Schlüssel |
AEBUOGOMXOCMTH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C2C=C(C(=CC2=C1Cl)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


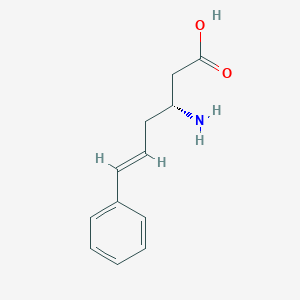
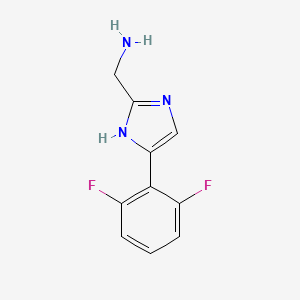
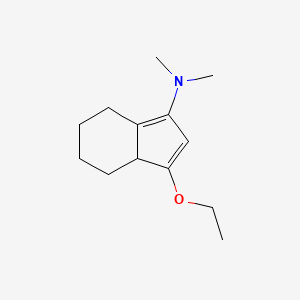

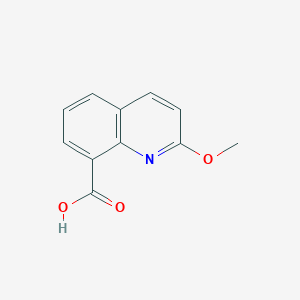
![N-methyl-N-[(4-methylphenyl)methyl]furan-2-amine](/img/structure/B11896797.png)
![5-Methoxy-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11896801.png)

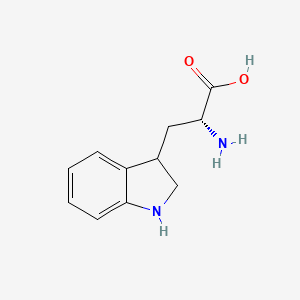
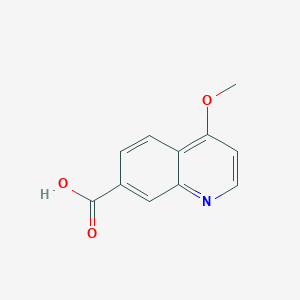
![3-(1-Methylimidazo[1,5-a]pyridin-3-yl)propanoic acid](/img/structure/B11896831.png)
![Thiazolo[4,5-h]isoquinolin-2(3H)-one](/img/structure/B11896835.png)


